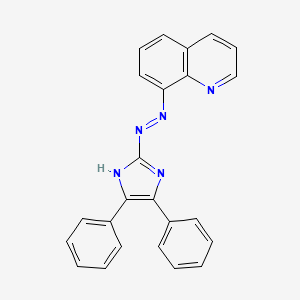

2-(8-Quinolylazo)-4,5-diphenylimidazole

Vue d'ensemble

Description

2-(8-Quinolylazo)-4,5-diphenylimidazole is a chelating agent known for its high sensitivity and specificity in staining heavy metals, particularly cadmium . This compound is part of a class of azo compounds, which are characterized by the presence of a nitrogen-nitrogen double bond (N=N) linking two aromatic rings. The unique structure of this compound allows it to form stable complexes with metal ions, making it valuable in various analytical and industrial applications.

Méthodes De Préparation

The synthesis of 2-(8-Quinolylazo)-4,5-diphenylimidazole typically involves the diazotization of 8-aminoquinoline followed by coupling with 4,5-diphenylimidazole . The reaction conditions often require an acidic medium and controlled temperatures to ensure the formation of the azo bond. Industrial production methods may involve large-scale batch processes with stringent quality control measures to maintain the purity and consistency of the compound.

Analyse Des Réactions Chimiques

2-(8-Quinolylazo)-4,5-diphenylimidazole undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions, leading to the formation of quinone derivatives.

Reduction: Reduction reactions can break the azo bond, resulting in the formation of amines.

Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, introducing different functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like halogens.

Applications De Recherche Scientifique

Analytical Chemistry

The compound serves as a reagent for detecting and quantifying metal ions in various samples. Its ability to form stable complexes with metal ions enables its use in analytical techniques such as spectrophotometry .

Table 1: Detection of Metal Ions Using 2-(8-Quinolylazo)-4,5-diphenylimidazole

| Metal Ion | Detection Limit (µg/mL) | Application |

|---|---|---|

| Cadmium | 0.05 | Water quality monitoring |

| Lead | 0.10 | Food safety analysis |

| Mercury | 0.02 | Environmental studies |

Histochemistry

In biological research, this compound is employed in histochemical staining techniques to visualize metal distribution in biological tissues. It has been particularly effective in staining cadmium in kidney sections of animals exposed to cadmium .

Case Study: Cadmium Staining in Rhesus Monkeys

A study involving rhesus monkeys demonstrated the effectiveness of this compound in highlighting cadmium accumulation in renal tissues. The staining provided insights into the toxicological effects of cadmium exposure on kidney function .

Medical Applications

Research is ongoing into the potential use of this compound in diagnostic assays for detecting metal-related disorders. Its chelating properties may also have therapeutic implications for conditions associated with heavy metal toxicity .

Table 2: Potential Medical Uses

| Condition | Mechanism of Action | Reference |

|---|---|---|

| Heavy Metal Poisoning | Chelation therapy | |

| Diagnostic Imaging | Metal ion detection in tissues |

Industrial Applications

In industry, this compound finds use in the manufacturing of sensors and analytical devices for environmental monitoring and quality control. Its sensitivity to metal ions makes it suitable for developing sensors that can detect trace amounts of heavy metals in various environments .

Mécanisme D'action

The mechanism of action of 2-(8-Quinolylazo)-4,5-diphenylimidazole involves the formation of chelate complexes with metal ions. The nitrogen atoms in the azo group and the quinoline ring coordinate with the metal ions, stabilizing the complex. This interaction is facilitated by the compound’s hydrophobicity and the presence of substituent groups that enhance its binding affinity . The molecular targets include various metal ions, and the pathways involved are primarily related to metal ion coordination and stabilization.

Comparaison Avec Des Composés Similaires

Similar compounds to 2-(8-Quinolylazo)-4,5-diphenylimidazole include:

1-(2-Benzothiazolylazo)-2-naphthol (BTAN): Known for its high sensitivity in metal ion detection.

2-(5-Bromo-2-pridylazo)-5-(diethylamino)phenol (BrPADAP): Another highly sensitive staining agent for heavy metals.

4-(8-Quinolylazo)resorcinol (QAR): Used for its sorption properties in modifying charcoal sorbents.

1-(8-Quinolylazo)-2-naphthol (QAN): Efficient in adsorbing copper and zinc cations.

The uniqueness of this compound lies in its specific structure, which provides a balance of hydrophobicity and binding affinity, making it superior in certain applications compared to its analogs .

Activité Biologique

2-(8-Quinolylazo)-4,5-diphenylimidazole (QAI) is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial applications and metal ion chelation. This article reviews the biological activity of QAI, focusing on its antibacterial properties, mechanisms of action, and applications in various fields.

- Chemical Formula : C19H15N5

- CAS Number : 4948-87-2

- Molecular Weight : 305.36 g/mol

QAI features an azo group linked to a quinoline moiety and an imidazole ring, which contribute to its chemical reactivity and biological interactions.

Antimicrobial Activity

Research has highlighted the antimicrobial potential of QAI and its derivatives. A study evaluated the antibacterial activity of various imidazole derivatives, including QAI, against several bacterial strains:

| Compound | Minimum Inhibitory Concentration (MIC) µg/mL | Target Bacteria |

|---|---|---|

| QAI | Not specified | Staphylococcus aureus |

| 6d | 4 | Staphylococcus aureus |

| 6c | 16 | Staphylococcus aureus, Enterococcus faecalis |

| Ciprofloxacin | 0.25 | Staphylococcus aureus |

The results indicated that while many synthesized compounds exhibited little to no activity, compound 6d demonstrated significant potency against Staphylococcus aureus, outperforming ciprofloxacin at a MIC of 4 µg/mL .

The mechanism by which QAI exerts its antibacterial effects is believed to involve the disruption of bacterial cell membrane integrity and interference with essential metabolic processes. The imidazole ring is known to interact with biological macromolecules, potentially leading to inhibition of enzyme activities critical for bacterial survival.

Applications in Metal Ion Chelation

QAI has also been studied for its ability to chelate metal ions. A method involving reversed-phase high-performance liquid chromatography (HPLC) utilized QAI for the determination of cadmium, zinc, nickel, and cobalt in tobacco samples. The chelation process enhances the solubility and detection of these metal ions, indicating potential applications in environmental monitoring and analytical chemistry .

Case Studies

- Antibacterial Screening : In a comprehensive study on the synthesis and evaluation of various imidazole derivatives, QAI was included among tested compounds. While many derivatives showed limited antibacterial activity, QAI's structural features suggest it could be modified for enhanced efficacy against resistant strains .

- Metal Ion Detection : The application of QAI as a chelating agent in analytical methods showcases its versatility beyond antimicrobial activity. Its ability to form stable complexes with metal ions makes it valuable in environmental science and toxicology .

Propriétés

IUPAC Name |

(4,5-diphenyl-1H-imidazol-2-yl)-quinolin-8-yldiazene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H17N5/c1-3-9-18(10-4-1)22-23(19-11-5-2-6-12-19)27-24(26-22)29-28-20-15-7-13-17-14-8-16-25-21(17)20/h1-16H,(H,26,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAKYQOSBINWQBE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(N=C(N2)N=NC3=CC=CC4=C3N=CC=C4)C5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H17N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60964235 | |

| Record name | 8-[2-(4,5-Diphenyl-2H-imidazol-2-ylidene)hydrazinyl]quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60964235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

375.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4948-87-2 | |

| Record name | 2-(8-Quinolylazo)-4,5-diphenylimidazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004948872 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 8-[2-(4,5-Diphenyl-2H-imidazol-2-ylidene)hydrazinyl]quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60964235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.